Home > Products > Screening Compounds P49139 > Mal-amido-PEG2-Val-Cit-PAB-PNP
Mal-amido-PEG2-Val-Cit-PAB-PNP - 2112738-13-1

Mal-amido-PEG2-Val-Cit-PAB-PNP

Catalog Number: EVT-274709
CAS Number: 2112738-13-1
Molecular Formula: C39H50N8O14
Molecular Weight: 854.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mal-amido-PEG2-Val-Cit-PAB-PNP is a linker for Antibody-Drug-Conjugation (ADC). The Val-Cit group will specifically be cleaved by catepsin B. Because this enzyme is only present in the lysosome, the ADC payload will only be released in the cell. The Azido group will react with DBCO, BCN or other Alkyne groups through click chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Overview

Mal-amido-PEG2-Val-Cit-PAB-PNP is a specialized chemical compound primarily utilized as a linker in the development of antibody-drug conjugates (ADCs). This compound features a unique combination of functional groups that enhance its specificity and efficacy in targeting cancer cells. The inclusion of a maleimide group allows for selective binding to thiol groups on proteins, thereby facilitating targeted drug delivery. The polyethylene glycol spacer improves solubility and pharmacokinetic properties, while the valine-citrulline dipeptide serves as a cleavable moiety, releasing the active drug payload specifically within the lysosomal environment of target cells .

Source and Classification

Mal-amido-PEG2-Val-Cit-PAB-PNP is classified under linkers for antibody-drug conjugation. It is derived from various chemical precursors and is synthesized through specific chemical reactions that involve the coupling of maleimide, polyethylene glycol, amino acids, and other functional groups. The compound is commercially available from multiple suppliers, including AxisPharm and CD Bioparticles .

Synthesis Analysis

Methods

The synthesis of Mal-amido-PEG2-Val-Cit-PAB-PNP typically involves several key steps:

  1. Formation of Maleimide Linker: The maleimide group is synthesized through the reaction of maleic anhydride with amines or other nucleophiles.
  2. Coupling with Polyethylene Glycol: The maleimide is then reacted with a polyethylene glycol derivative to form a stable PEGylated product.
  3. Incorporation of Amino Acids: Valine and citrulline are introduced through peptide coupling techniques, often utilizing activating agents to facilitate the formation of peptide bonds.
  4. Attachment of PAB and PNP Groups: Finally, para-aminobenzoic acid and 4-nitrophenyl groups are added to complete the structure, ensuring that the linker can effectively attach to antibodies or other biomolecules .

Technical Details

The synthesis may require optimization in terms of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are typically employed to assess the purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of Mal-amido-PEG2-Val-Cit-PAB-PNP consists of several distinct components:

  • Maleimide Group: Facilitates specific binding to thiol groups.
  • Polyethylene Glycol Spacer: Enhances solubility and stability.
  • Valine-Citrulline Dipeptide: Serves as a cleavable site for drug release.
  • Para-Aminobenzoic Acid Group: Allows for further conjugation with other molecules.
  • 4-Nitrophenyl Group: Functions as a leaving group during chemical reactions.

Data

  • Molecular Formula: C32H47N7O10
  • Molecular Weight: 689.77 g/mol
  • CAS Number: 2112738-13-1 .
Chemical Reactions Analysis

Reactions

Mal-amido-PEG2-Val-Cit-PAB-PNP undergoes specific chemical reactions that are critical for its function:

  1. Thiol-Maleimide Reaction: This reaction is central to its mechanism, allowing for selective attachment to proteins containing thiol groups.
  2. Cleavage by Cathepsin B: The valine-citrulline bond is specifically cleaved by cathepsin B, an enzyme present in lysosomes, which releases the drug payload only within target cells .
  3. Deprotection Reactions: Under acidic conditions, protective groups can be removed to activate certain functionalities within the molecule .

Technical Details

The efficiency of these reactions can be influenced by factors such as enzyme concentration, pH levels, and the presence of competing nucleophiles.

Mechanism of Action

Mal-amido-PEG2-Val-Cit-PAB-PNP operates through a targeted delivery mechanism:

  1. Targeting Cancer Cells: The maleimide group binds specifically to thiol-containing proteins that are often overexpressed on cancer cells.
  2. Intracellular Release: Once internalized, the compound is processed within lysosomes where cathepsin B cleaves the valine-citrulline bond.
  3. Drug Activation: This cleavage releases the active drug component directly at the site where it is needed most, minimizing systemic exposure and enhancing therapeutic efficacy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a solid or powder.
  • Solubility: Highly soluble in aqueous solutions due to the polyethylene glycol component.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH or temperature changes.
  • Reactivity: Reacts selectively with thiol groups; stable under normal storage conditions .
Applications

Mal-amido-PEG2-Val-Cit-PAB-PNP has significant applications in:

  1. Antibody-Drug Conjugates Development: Utilized extensively in creating targeted therapies for cancer treatment.
  2. Bioconjugation Techniques: Serves as a versatile linker for attaching drugs to various biomolecules.
  3. Research Applications: Employed in studies aimed at understanding protein interactions and drug delivery mechanisms .

This compound exemplifies advanced strategies in drug design, particularly in enhancing specificity and reducing side effects associated with traditional chemotherapy methods.

Introduction to Antibody-Drug Conjugate (ADC) Linker Chemistry

Role of Cleavable Linkers in ADC Design and Functionality

Cleavable linkers constitute a cornerstone of modern ADC design due to their ability to release cytotoxic payloads selectively within tumor cells. Unlike non-cleavable linkers that require antibody degradation for payload liberation, cleavable linkers respond to specific physiological triggers in the tumor microenvironment or intracellular compartments. Mal-amido-PEG2-Val-Cit-PAB-PNP belongs to the enzyme-cleavable category, featuring a valine-citrulline (Val-Cit) dipeptide sequence recognized by lysosomal proteases—particularly cathepsin B—which is overexpressed in many cancer cells [8]. This enzymatic trigger mechanism minimizes off-target payload release, reducing systemic toxicity while maximizing tumor cell killing [2].

Table 1: Comparative Characteristics of Cleavable vs. Non-Cleavable ADC Linkers

PropertyCleavable LinkersNon-Cleavable Linkers
Release MechanismEnzymatic/acidic cleavageAntibody degradation
Systemic StabilityModerateHigh
Payload FlexibilityBystander effect possibleLimited to membrane-permeable payloads
Tumor Microenvironment ResponseTriggered release in acidic/compartmentsNo environmental response
Primary ApplicationSolid tumors, heterogeneous antigensHematological malignancies

The Val-Cit-PAB-PNP architecture enables a two-stage drug release mechanism: First, cathepsin B cleaves the amide bond between citrulline and the PAB spacer. This triggers a spontaneous 1,6-elimination of the PAB group, releasing the conjugated payload (e.g., monomethyl auristatin E) in its unmodified, pharmacologically active form [3] [8]. This controlled release mechanism is critical for ADCs targeting solid tumors with heterogeneous antigen expression, as it enables the "bystander effect"—whereby released payload diffuses to adjacent cancer cells regardless of antigen status [8].

Evolution of PEG-Based Linkers in Bioconjugation Strategies

Polyethylene glycol (PEG) spacers have transformed bioconjugation strategies by addressing fundamental challenges in ADC development. Early linker designs without hydrophilic spacers suffered from aggregation, rapid clearance, and limited solubility, restricting their therapeutic utility. The integration of PEG units—particularly diethylene glycol (PEG2) in Mal-amido-PEG2-Val-Cit-PAB-PNP—marked a significant advancement in linker technology [1] [6]. The PEG2 spacer serves multiple critical functions:

  • Solubility Enhancement: The ethylene oxide units disrupt hydrophobic interactions between the antibody, linker, and payload, improving aqueous solubility and preventing aggregation. This is particularly vital for high-drug-to-antibody ratio (DAR) conjugates where hydrophobic interactions can dominate [6].
  • Pharmacokinetic Optimization: By shielding hydrophobic elements, PEG spacers reduce nonspecific interactions with serum proteins and extend systemic circulation half-life. This allows more ADC molecules to reach their tumor targets rather than undergoing hepatic clearance [1].
  • Stereoelectronic Modulation: The PEG spacer creates distance between the maleimide attachment point and the cleavage site, minimizing steric hindrance from the antibody that might impede protease access to the Val-Cit sequence. Studies comparing PEG-containing versus PEG-free linkers demonstrate a 2–3-fold improvement in payload release kinetics with optimized PEG length [6].

Table 2: Impact of PEG Spacer Length on ADC Properties

Spacer TypeSolubilityAggregation TendencyCathepsin B Cleavage EfficiencySystemic Half-Life
No PEGLowHigh40–50%Short (<48h)
PEG2 (as in Mal-amido-PEG2-Val-Cit-PAB-PNP)ModerateModerate75–85%Moderate (72–96h)
PEG4HighLow70–80%Long (>120h)

The PEG2 length in this specific linker represents an optimal balance—providing substantial hydrophilicity without excessive molecular weight that might hinder tumor penetration. This design refinement emerged from empirical observations that longer PEG chains (e.g., PEG4–PEG8) improved solubility but sometimes reduced intracellular payload availability due to altered lysosomal processing [6].

Significance of Val-Cit-PAB Motifs in Targeted Payload Delivery

The Val-Cit-PAB motif constitutes the payload release engine of Mal-amido-PEG2-Val-Cit-PAB-PNP, combining enzymatic specificity with chemical precision. The dipeptide sequence (valine-citrulline) serves as a substrate for cathepsin B—a cysteine protease abundant in lysosomes—while the PAB spacer enables efficient self-immolation after enzymatic cleavage [2] [8]. Citrulline's structural distinction from arginine (lacking the basic guanidinium group) confers critical advantages:

  • Enhanced Stability: Citrulline's reduced basicity prevents non-specific cleavage by serum proteases that recognize arginine-rich sequences, significantly improving plasma stability compared to earlier Val-Arg linkers. ADCs incorporating Val-Cit linkers demonstrate <5% payload release in serum after 72 hours, whereas Val-Arg analogues may release >15% under identical conditions [8].
  • Cathepsin B Specificity: The enzyme exhibits 20-fold higher catalytic efficiency (kcat/KM) for Val-Cit than Val-Arg due to optimal fit within the enzyme's substrate-binding pocket. This specificity ensures payload release predominantly occurs within cathepsin B-rich tumor lysosomes rather than in normal tissues [8].
  • PAB-Mediated Bystander Effect: Following enzymatic cleavage, the PAB spacer undergoes rapid 1,6-elimination (half-life <1 minute) to release the free drug. This spacer is essential when conjugating amine-containing payloads (e.g., MMAE, MMAF), as direct attachment without PAB would yield a carbamate metabolite with potentially altered cytotoxicity [2] [3].

The PNP carbonate group represents an activation strategy for efficient payload conjugation. As a "highly activated leaving group" [2], PNP enables reaction with amine-containing payloads under mild conditions (pH 7.5–8.5, room temperature), forming stable carbamate linkages while minimizing payload degradation. This contrasts with earlier carboxylic acid-based linkers that required coupling reagents potentially damaging to complex cytotoxins [2] [6].

Clinical validation of this architecture is evident in FDA-approved ADCs including Padcev® (enfortumab vedotin) and Aidixi® (disitamab vedotin), both employing the Val-Cit-PAB motif conjugated to monomethyl auristatin E. These therapeutics demonstrate the clinical translation potential of Mal-amido-PEG2-Val-Cit-PAB-PNP's design principles, particularly for solid tumors where targeted release is paramount [8].

Table 3: Structural Components of Mal-amido-PEG2-Val-Cit-PAB-PNP and Their Functions

Structural ElementChemical FunctionBiological Role
Maleimide (Mal)Thiol-specific alkylation via Michael additionCovalent conjugation to cysteine residues on antibodies (typically interchain disulfides)
Amido linkageConnects maleimide to PEG spacerProvides chemical stability during conjugation and circulation
PEG2 spacerDiethylene glycol chain (O-CH2-CH2-O-CH2-CH2)Enhances solubility, reduces aggregation, modulates antibody-linker interactions
Val-Cit dipeptideProtease substrate (L-valyl-L-citrulline)Cathepsin B-mediated cleavage site for intracellular payload release
PAB spacerpara-Aminobenzyl alcohol derivativeSelf-immolative spacer enabling 1,6-elimination after enzymatic cleavage
PNP carbonate4-Nitrophenyl carbonate esterActivated group for carbamate formation with amine-containing payloads (e.g., MMAE)

Table 4: Chemical Properties of Mal-amido-PEG2-Val-Cit-PAB-PNP

PropertyValueSource
CAS Number2112738-13-1 [1] [7]
Molecular FormulaC39H50N8O14 [1] [5]
Molecular Weight854.86 g/mol [1] [7]
Purity≥98.40% [1]
Solubility (DMSO)~250 mg/mL (292.45 mM) [7]
Storage Conditions-20°C (desiccated, protected from light) [1] [5]

Compound Names Mentioned:

  • Mal-amido-PEG2-Val-Cit-PAB-PNP
  • Mal-PEG2-Val-Cit-PABA-PNP
  • Val-Cit-PAB-OH
  • Fmoc-Val-Cit-PAB-PNP
  • Mc-Val-Cit-PABC-PNP
  • Boc-Val-Cit-PAB-PNP
  • Azido-PEG8-Val-Cit-PAB-PNP
  • DBCO-PEG8-Val-Cit-PAB-PNP
  • Acid-PEG4-Val-Cit-PAB-MMAE
  • Mal-PEG2-Val-Cit-PAB-OH
  • DBCO-PEG4-acetic-Val-Cit-PAB

Properties

CAS Number

2112738-13-1

Product Name

Mal-amido-PEG2-Val-Cit-PAB-PNP

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Molecular Formula

C39H50N8O14

Molecular Weight

854.87

InChI

InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)/t30-,35-/m0/s1

InChI Key

PAGAOQLHMRBQFV-QGRQJHSQSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Solubility

Soluble in DMSO

Synonyms

Mal-amido-PEG2-Val-Cit-PAB-PNP

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.